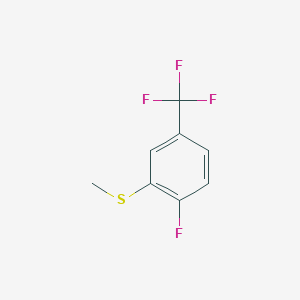

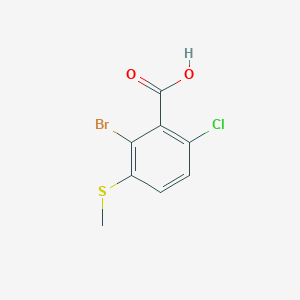

2-Bromo-6-chloro-3-(methylthio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

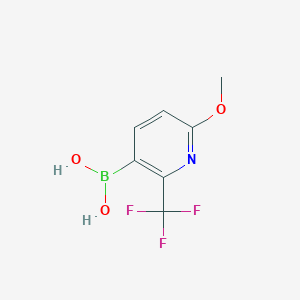

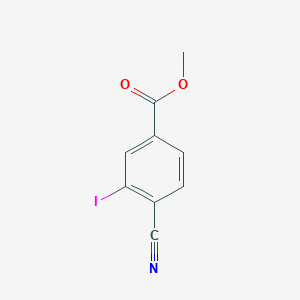

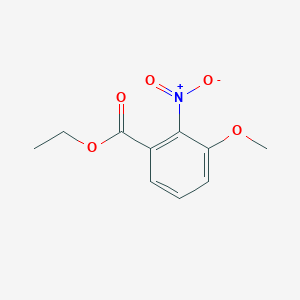

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6BrClO2S. It has a molecular weight of 281.55 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” is 1S/C8H6BrClO2S/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Bromo-6-chloro-3-(methylthio)benzoic acid” has a predicted boiling point of 361.5±42.0 °C and a predicted density of 1.81±0.1 g/cm3 . Its pKa value is predicted to be 1.39±0.25 .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

Research on bromo- and chloro-substituted benzoic acid derivatives, similar to 2-Bromo-6-chloro-3-(methylthio)benzoic acid, includes studies on their crystal structures and molecular interactions. For example, the comparison of crystal structures of bromo–hydroxy–benzoic acid derivatives reveals two-dimensional architectures formed principally by hydrogen bonds and Br⋯O or π–π interactions, suggesting potential applications in crystal engineering and material science (Suchetan et al., 2016). Furthermore, the energetic structure-property relationships in halogenosubstituted benzoic acids, including methyl-substituted bromobenzoic acids, provide insights into their thermochemical properties, which could be valuable for material sciences or environmental and atmospheric chemistry assessments (Zherikova & Verevkin, 2019).

Supramolecular Chemistry

The exploration of uranyl assembly with bromo-substituted benzoic acid linkers, including studies on supramolecular interactions, reveals the significance of halogen and hydrogen bonding as well as π–π interactions in the assembly processes. This research has implications for the development of new materials with specific functionalities, such as selective ion capture or catalysis (Carter & Cahill, 2015).

Process Development for Therapeutic Intermediates

A practical example of industrial-scale process development involves the synthesis of a key intermediate for SGLT2 inhibitors, showcasing a scalable, cost-effective method. This demonstrates the application of substituted benzoic acids in the pharmaceutical industry, particularly in the synthesis of diabetes therapy drugs (Zhang et al., 2022).

Halogen Bonding in Solid Solutions

Investigations into the packing preferences in solid solutions of isomeric compounds, including bromo- and chlorobenzoic acids, highlight the role of unusual halogen bonding motifs. This research offers insights into crystal engineering, emphasizing the importance of halogen bonding in dictating the supramolecular assembly of materials (Pramanik et al., 2017).

Safety And Hazards

The safety information for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLMWLUHCUKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-(methylthio)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.